molecular formula C15H10F4 B14111620 2'-Ethenyl-2-fluoro-4-(trifluoromethyl)-1,1'-biphenyl

2'-Ethenyl-2-fluoro-4-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B14111620
M. Wt: 266.23 g/mol
InChI Key: PCBCSVPEDQQEBE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)-2’-vinyl-1,1’-biphenyl is an organic compound that belongs to the class of fluorinated biphenyls. This compound is characterized by the presence of a fluoro group at the 2-position, a trifluoromethyl group at the 4-position, and a vinyl group at the 2’-position of the biphenyl structure. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethyl)-2’-vinyl-1,1’-biphenyl typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethyl)-2’-vinyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated biphenyl derivatives.

Scientific Research Applications

2-Fluoro-4-(trifluoromethyl)-2’-vinyl-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)-2’-vinyl-1,1’-biphenyl involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes by forming strong hydrogen bonds and electrostatic interactions. The trifluoromethyl group can also influence the compound’s lipophilicity, affecting its distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(trifluoromethyl)-2’-vinyl-1,1’-biphenyl is unique due to the combination of its biphenyl structure with the fluoro, trifluoromethyl, and vinyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

Molecular Formula

C15H10F4

Molecular Weight

266.23 g/mol

IUPAC Name

1-(2-ethenylphenyl)-2-fluoro-4-(trifluoromethyl)benzene

InChI

InChI=1S/C15H10F4/c1-2-10-5-3-4-6-12(10)13-8-7-11(9-14(13)16)15(17,18)19/h2-9H,1H2

InChI Key

PCBCSVPEDQQEBE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1C2=C(C=C(C=C2)C(F)(F)F)F

Origin of Product

United States

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